水苏糖

描述

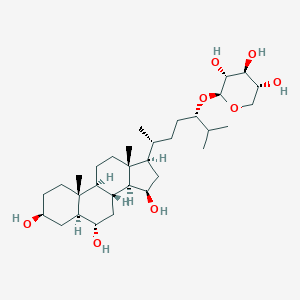

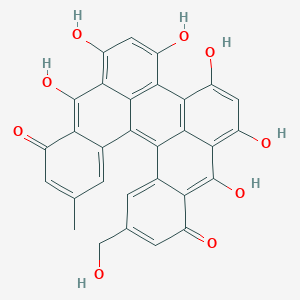

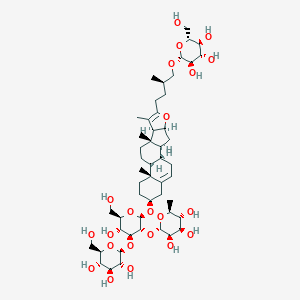

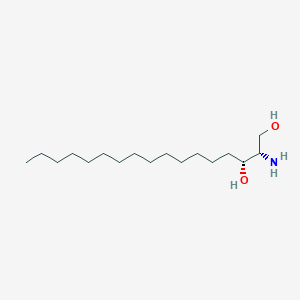

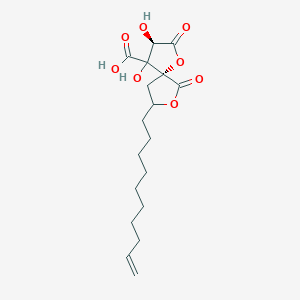

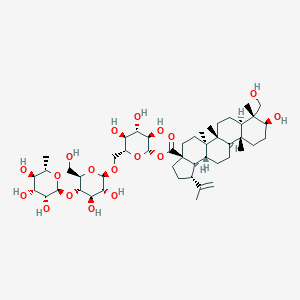

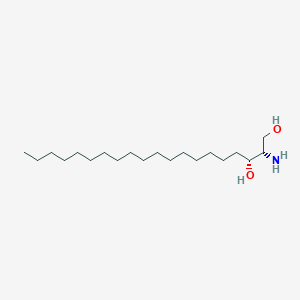

Stachyose (hydrate) is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit sequentially linked as Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fruf . It is naturally found in various vegetables such as green beans, soybeans, and other legumes . Stachyose is less sweet than sucrose and is primarily used as a bulk sweetener or for its functional oligosaccharide properties .

科学研究应用

水苏糖在科学研究中具有众多应用:

化学: 用作分析标准,用于识别植物提取物中的成分.

生物学: 促进有益肠道细菌(如双歧杆菌)的生长,从而改善肠道健康.

医学: 增强免疫功能并帮助吸收钙和镁等矿物质.

5. 作用机理

水苏糖主要通过其作为益生元的作用发挥其作用。 它不会被人体酶消化,但会被肠道微生物群发酵,导致产生短链脂肪酸,这对肠道健康有益 . 水苏糖还能增强矿物质的吸收并调节免疫系统 .

类似化合物:

棉子糖: 另一种由半乳糖、葡萄糖和果糖组成的寡糖.

独特性: 水苏糖因其特定的组成及其比其他一些寡糖更有效地促进有益肠道细菌生长的能力而独一无二 . 与蔗糖相比,其甜度较低,这也使其适用于各种功能性食品 .

作用机制

Target of Action

Stachyose, a tetrasaccharide, primarily targets the gut microbiota in humans . It is not completely digestible by humans and delivers 1.5 to 2.4 kcal/g . It is known to stimulate the growth of beneficial bacteria such as bifidobacteria and lactobacilli .

Mode of Action

Stachyose interacts with its targets, the gut microbiota, by serving as a prebiotic agent .

Biochemical Pathways

Stachyose is involved in various biochemical pathways. It is synthesized in plants by the enzyme stachyose synthase (CsSTS), which plays a key role in carbon partitioning . In humans, it is fermented by gut microbiota into short-chain fatty acids . These fatty acids have numerous health benefits, including providing energy to the host, enhancing absorption of minerals, and potentially reducing the risk of colon cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of stachyose are unique due to its nature as a non-digestible oligosaccharide .

Result of Action

The fermentation of stachyose by gut microbiota results in the production of short-chain fatty acids and gas . This process can stimulate the growth of beneficial bacteria, reduce pathogens, and influence various physiological processes, including glucose homeostasis and immune response .

Action Environment

The action of stachyose can be influenced by various environmental factors. For instance, the extraction yield of stachyose from Stachys floridana can be optimized under specific conditions, such as a temperature of 60 °C, extraction time of 40 min, ethanol volume of 60%, and a solid-liquid ratio of 1:10 . Furthermore, the expression and activity of stachyose synthase, an enzyme involved in stachyose synthesis in plants, can be upregulated or downregulated under different environmental conditions .

生化分析

Biochemical Properties

Stachyose plays a significant role in biochemical reactions, particularly in the gut microbiota. It serves as a substrate for fermentation by probiotic bacteria such as Lactobacillus acidophilus. The enzymes involved in the metabolism of stachyose include the phosphotransferase system, energy coupling factor (ECF) transporter, and mannose-6-phosphate isomerase. These enzymes facilitate the uptake and catabolism of stachyose, leading to the production of short-chain fatty acids and other metabolites that support gut health .

Cellular Effects

Stachyose influences various types of cells and cellular processes, particularly within the gastrointestinal tract. It promotes the growth of beneficial bacteria such as bifidobacteria and lactobacilli, which in turn enhance gut barrier function and modulate immune responses. Stachyose also impacts cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the gut microbiota and the metabolites they produce .

Molecular Mechanism

At the molecular level, stachyose exerts its effects through interactions with specific transporters and enzymes. The ECF transporter recognizes and binds to stachyose, facilitating its uptake into bacterial cells. Once inside the cell, stachyose is metabolized by enzymes such as mannose-6-phosphate isomerase, leading to the production of metabolites that support bacterial growth and function. These interactions result in changes in gene expression and enzyme activity, promoting the overall health of the gut microbiota .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stachyose have been observed to change over time. Stachyose is relatively stable and resistant to degradation, allowing it to persist in the gut and exert long-term effects on gut microbiota composition and function. In vitro and in vivo studies have shown that stachyose can maintain its prebiotic effects over extended periods, supporting the growth of beneficial bacteria and improving gut health .

Dosage Effects in Animal Models

The effects of stachyose vary with different dosages in animal models. Studies have shown that moderate doses of stachyose can effectively promote the growth of beneficial gut bacteria and improve bowel function without causing adverse effects. High doses of stachyose may lead to gastrointestinal discomfort and other adverse effects. It is important to determine the optimal dosage to maximize the benefits of stachyose while minimizing potential side effects .

Metabolic Pathways

Stachyose is involved in several metabolic pathways within the gut microbiota. It is metabolized by enzymes such as the phosphotransferase system and mannose-6-phosphate isomerase, leading to the production of short-chain fatty acids and other metabolites. These metabolites play a crucial role in maintaining gut health by providing energy to gut epithelial cells and modulating immune responses .

Transport and Distribution

Stachyose is transported and distributed within cells and tissues through specific transporters such as the ECF transporter. These transporters facilitate the uptake of stachyose into bacterial cells, where it is metabolized to produce beneficial metabolites. The distribution of stachyose within the gut is influenced by factors such as gut transit time and the presence of other dietary components .

Subcellular Localization

The subcellular localization of stachyose and its metabolites is primarily within the bacterial cells of the gut microbiota. Stachyose is taken up by specific transporters and directed to compartments where it is metabolized by enzymes. The resulting metabolites are then utilized by the bacteria to support their growth and function. This localization is crucial for the prebiotic effects of stachyose, as it ensures that the beneficial bacteria have access to the necessary substrates for their metabolism .

准备方法

合成路线和反应条件: 高纯度水苏糖的制备涉及多个步骤。 首先,将新鲜的石蚕虫洗净,在 70°C 下烘烤 2 小时,然后在 50°C 下干燥 24 小时 . 然后将干燥的产物在 80°C 下用水提取 20 分钟,粉碎,并进一步浸提 2 小时。 然后将滤液进行酵母提取、酪蛋白、磷酸钾和碳酸钙处理,然后进行高温灭菌 . 将培养液接种曲霉和乳酸菌,并培养 40 小时 .

工业生产方法: 水苏糖的工业生产涉及类似的步骤,但规模更大。 该工艺包括干燥、提取、过滤、发酵、酒精浸提、碱沉淀、脱色和真空干燥,以获得水苏糖晶体 .

化学反应分析

反应类型: 水苏糖会发生各种化学反应,包括水解和发酵。 水苏糖的水解可以由酶催化,例如 α-半乳糖苷酶,导致形成更简单的糖,如半乳糖和蔗糖 .

常用试剂和条件:

水解: 使用 α-半乳糖苷酶进行酶促水解。

发酵: 在受控条件下利用微生物,例如曲霉和乳酸菌.

主要产物:

水解: 生成半乳糖和蔗糖.

发酵: 根据所用微生物的不同,会产生各种代谢产物.

相似化合物的比较

Raffinose: Another oligosaccharide composed of galactose, glucose, and fructose.

Verbascose: A pentasaccharide related to stachyose, containing an additional galactose unit.

Uniqueness: Stachyose is unique due to its specific composition and its ability to promote the growth of beneficial gut bacteria more effectively than some other oligosaccharides . Its lower sweetness compared to sucrose also makes it suitable for use in various functional foods .

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBMRUQRXAFOAH-KTDNCYJLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10094-58-3, 470-55-3 | |

| Record name | Stachyose tetrahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stachyose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)